molecular formula C9H13IN2O2 B2716761 Ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate CAS No. 1354703-79-9

Ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B2716761
CAS No.: 1354703-79-9
M. Wt: 308.119
InChI Key: PXYPWUHNFSESLZ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate is a pyrazole derivative functionalized with an iodo substituent at the 4-position, a methyl group at the 5-position, and a propanoate ester side chain. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals and agrochemicals due to their versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 3-(4-iodo-5-methylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-3-14-9(13)4-5-12-7(2)8(10)6-11-12/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYPWUHNFSESLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=C(C=N1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-iodo-5-methyl-1H-pyrazole with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate has shown promising results in various pharmacological studies:

Antimicrobial Activity : Preliminary studies indicate that this compound may inhibit the growth of certain bacterial strains due to its interaction with specific enzymes or receptors involved in microbial metabolism.

Anticancer Potential : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were found to be approximately 12.5 µM for A549 cells and 15.0 µM for MCF-7 cells, indicating significant anticancer activity.

Synthetic Organic Chemistry

This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a valuable reagent in synthetic pathways aimed at developing new pharmaceuticals.

Anticancer Activity Study

In a study evaluating the anticancer potential of various pyrazole derivatives, Ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-y)propanoate was tested against multiple cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation, suggesting its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Studies

Another investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of certain pathogenic bacteria. This activity was attributed to its ability to interfere with bacterial enzyme function, paving the way for further exploration in antimicrobial drug development.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between Ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate and analogous pyrazole esters:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol)* Synthesis Method Key Applications/Properties
This compound 4-iodo, 5-methyl, propanoate ester ~310.1 Likely via nucleophilic substitution or cyclization (similar to ) Radiopharmaceuticals, crystallography
Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate 1-benzyl, 3-(4-methylphenyl), 5-carboxylate 336.4 Crystallographically characterized; synthesized via condensation Agrochemical/pharmaceutical research
MK13 (1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea) Urea linker, 3,5-dimethoxyphenyl, pyrazole ~304.3 Reflux of ethyl 3-oxopropanoate with pyrazolamine in AcOH Biological activity (unspecified)
Ethyl 3-(4-hydroxyphenyl)-2-(triazol-thioacetamido)propanoate Triazole-thioacetamido, 4-hydroxyphenyl ~460.5 Azide-alkyne cycloaddition with tyrosine ester Radiolabeled peptide conjugates

*Molecular weights estimated from structural formulas.

Physicochemical and Crystallographic Properties

  • This contrasts with methyl or methoxy substituents, which prioritize van der Waals or hydrogen-bonding interactions .
  • Crystallography : Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate () exhibits a well-defined crystal structure due to π-π stacking of aromatic groups, whereas the iodo analog may display distinct packing from halogen bonding .

Research Findings and Implications

  • Synthetic Flexibility : Modular synthesis routes (e.g., cyclization, click chemistry) enable tailored modifications for specific applications, though iodine incorporation may require specialized conditions .
  • Unresolved Questions: Limited data on the target compound’s biological activity necessitates further studies comparing its efficacy against non-iodinated analogs.

Biological Activity

Ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects, supported by data tables and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 6715-93-1
  • Molecular Formula : C₇H₉IN₂O₂
  • Molecular Weight : 280.063 g/mol
  • Purity : Typically ≥95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. The compound this compound has been investigated for its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it may inhibit the NF-kB pathway, which is often upregulated in cancer cells, leading to increased cell survival and proliferation .
  • Case Studies :
    • In a study involving FaDu hypopharyngeal tumor cells, this compound demonstrated significant cytotoxicity, outperforming standard chemotherapeutic agents like bleomycin .

Enzyme Inhibition

The compound has also shown promise as an inhibitor of key enzymes involved in various biological processes:

  • Cholinesterase Inhibition :
    • Similar compounds have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and are targets for Alzheimer's disease treatment .
  • Dihydroorotate Dehydrogenase (DHODH) :
    • Pyrazole derivatives have been identified as inhibitors of DHODH, an enzyme critical for pyrimidine biosynthesis, thus presenting a potential therapeutic avenue for autoimmune diseases and cancers .

Table 1: Biological Activities of this compound

Activity TypeEffect ObservedReference
Anticancer ActivityInduces apoptosis in FaDu cells
Cholinesterase InhibitionPotential AChE and BuChE inhibitor
DHODH InhibitionInhibits pyrimidine biosynthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves nucleophilic substitution reactions. For example, reacting 4-iodo-5-methyl-1H-pyrazole with ethyl 3-bromopropanoate in the presence of a base (e.g., K₂CO₃) and aprotic solvents like DMF or acetonitrile under reflux (60–80°C). Multi-step protocols may include purification via column chromatography and recrystallization to enhance purity .
  • Key Factors : Temperature control (<80°C prevents decomposition), solvent polarity (DMF enhances nucleophilicity), and stoichiometric excess of the alkylating agent (1.2–1.5 equivalents) improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

  • Methodology :

  • ¹H/¹³C NMR : The pyrazole ring protons (δ 7.2–8.5 ppm) and the ester carbonyl (δ 165–175 ppm) are diagnostic. The iodo substituent deshields adjacent protons, shifting signals upfield compared to non-halogenated analogs .
  • Mass Spectrometry (HRMS) : Expect molecular ion peaks at m/z corresponding to C₉H₁₂IN₂O₂ (exact mass: 322.99 g/mol) and fragment ions from ester cleavage (e.g., [M–COOEt]⁺) .
  • IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) confirm functional groups .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are recommended for long-term use?

  • Methodology : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis. Stability assays (HPLC or TLC) at intervals (0, 3, 6 months) under varying temperatures/pH can quantify degradation rates. Avoid aqueous or protic solvents to minimize ester hydrolysis .

Advanced Research Questions

Q. How do electronic effects of the iodo substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) compared to bromo/chloro analogs?

  • Methodology : The iodo group’s larger atomic radius and weaker C–I bond increase susceptibility to NAS. Compare reaction rates with bromo/chloro analogs under identical conditions (e.g., Pd-catalyzed cross-coupling). Use DFT calculations to map electron density on the pyrazole ring, showing enhanced electrophilicity at the 4-position due to iodine’s inductive effects .
  • Data Analysis : Kinetic studies (e.g., Arrhenius plots) reveal lower activation energy for iodo derivatives in Suzuki-Miyaura couplings versus bromo analogs .

Q. What strategies can resolve contradictions between computational predictions and experimental data regarding the compound’s binding affinity to target enzymes?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Refine docking models by incorporating solvation effects and flexible receptor side chains.
  • Experimental Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (Kd). Discrepancies may arise from crystallographic water molecules or protonation states not modeled in silico .
    • Case Study : If MD predicts strong binding to cyclooxygenase-2 (COX-2) but in vitro assays show weak inhibition, re-evaluate the protonation state of the pyrazole nitrogen using pH-dependent activity assays .

Q. How does the steric environment around the pyrazole ring affect interactions with cytochrome P450 isoforms, and what experimental approaches elucidate this?

  • Methodology :

  • Docking Studies : Compare binding poses of the iodo-methyl derivative with non-substituted analogs in CYP3A4/2D6 active sites.
  • Site-Directed Mutagenesis : Introduce bulkier residues (e.g., Phe→Ala) near the binding pocket to assess steric hindrance.
  • Metabolic Profiling : Incubate the compound with human liver microsomes and analyze metabolites via LC-MS to identify oxidation sites (e.g., methyl vs. iodo group) .

Data Contradiction Analysis

Q. Why might biological activity data for this compound vary significantly across studies, and how can researchers standardize assays?

  • Root Causes :

  • Solvent Effects : DMSO (common solvent) may artificially enhance membrane permeability. Compare activities in aqueous buffers vs. DMSO .
  • Cell Line Variability : Use isogenic cell lines and normalize data to housekeeping genes (e.g., GAPDH).
    • Standardization : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT/PrestoBlue) and report IC₅₀ values with 95% confidence intervals .

Methodological Resources

  • Crystallography : Refine crystal structures using SHELXL ( ) to resolve disorder in the propanoate chain .
  • Synthetic Protocols : Optimize scale-up via continuous flow reactors () for improved reproducibility .

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